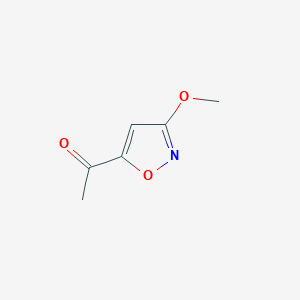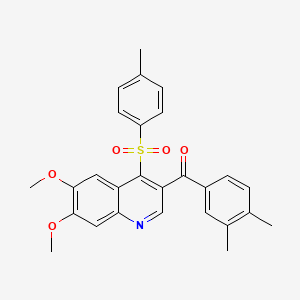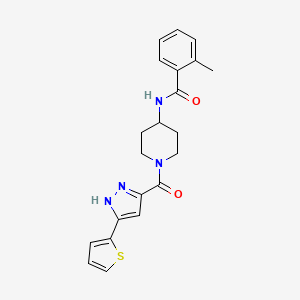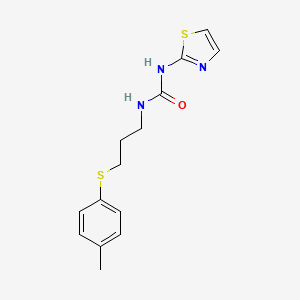
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea is a useful research compound. Its molecular formula is C14H17N3OS2 and its molecular weight is 307.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea is part of a broader category of thiazolyl urea derivatives, which have been synthesized and structurally analyzed for various scientific applications. These compounds are synthesized through reactions involving heterocyclic amino compounds, with microwave irradiation providing a more efficient method compared to conventional heating. The structure of these compounds is confirmed using techniques such as elemental analysis, 1H NMR, and X-ray diffraction analysis, highlighting their potential in scientific research due to their promising antitumor activities and structural versatility (Ling et al., 2008); (Li & Chen, 2008).
Biological Evaluation and Antimicrobial Activity
The novel thiazolyl urea derivatives have been subject to biological evaluations, demonstrating a range of activities from antitumor properties to acting as receptor tyrosine kinase inhibitors. These compounds exhibit potent activity against human chronic myeloid leukemia (CML) cell lines and show significant biological activity by affecting the PI3K/Akt signaling pathway, a crucial pathway in cancer development and progression. Such findings underscore their potential as leads for the development of new cancer therapies (Weiwei Li et al., 2019). Additionally, thiazolyl urea derivatives have demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, which positions them as potential candidates for the development of new antibacterial agents (Zhi-hua Zhang et al., 2017).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases. These compounds exhibit promising inhibitory activity, with some demonstrating stronger inhibition than the standard drug galantamine. This suggests their potential application in the treatment of diseases like Alzheimer’s. Furthermore, these derivatives have shown significant antioxidant capabilities, further underscoring their therapeutic potential (Kurt et al., 2015).
Inhibitors of Bacterial Cell-Wall Biosynthesis
Phenyl thiazolyl urea and carbamate derivatives have been identified as new inhibitors of bacterial cell-wall biosynthesis. These compounds show good activity against enzymes such as MurA and MurB, as well as against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). Their ability to target both gram-positive and gram-negative bacteria highlights their potential as new antibacterial agents, addressing the growing issue of antibiotic resistance (Francisco et al., 2004).
Propriétés
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRMJDBVQAVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)

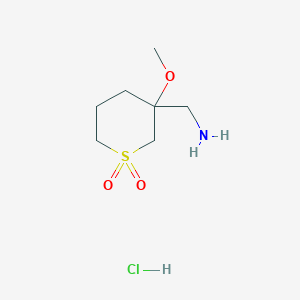
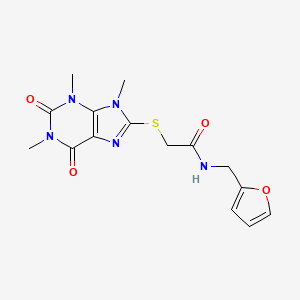
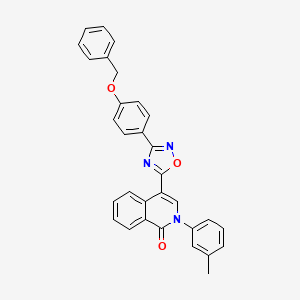

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
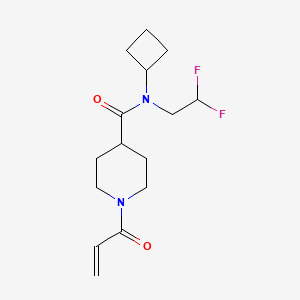
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
